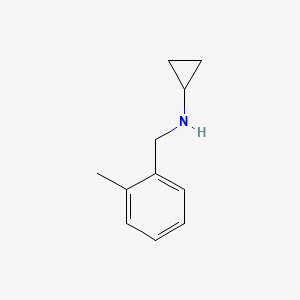
N-(2-Methylbenzyl)cyclopropanamine
概要
説明
“N-(2-Methylbenzyl)cyclopropanamine” is an organic compound with the molecular formula C11H15N . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
“N-(2-Methylbenzyl)cyclopropanamine” has a molecular weight of 161.24 g/mol. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available literature .科学的研究の応用
Organic Synthesis and Catalysis
Cyclopropanamine derivatives have been extensively explored in organic synthesis, particularly in cyclopropanation reactions, which are crucial for constructing cyclopropane rings—a common structural motif in many bioactive molecules and pharmaceuticals. For example, studies have demonstrated the utility of cyclopropane moieties in synthesizing a wide range of compounds, including ligands and catalysts that exhibit high activity and selectivity in various chemical transformations. Notably, cyclopropanes have been used in the modular synthesis of tripodal ligands, highlighting their versatility in creating complex molecular architectures (Schill et al., 2007). Additionally, cyclopropane-containing compounds have been identified as potent inhibitors of carbonic anhydrase isoenzymes, suggesting their potential therapeutic applications (Boztaş et al., 2015).
Enzyme Inhibition
Cyclopropanamine compounds have been investigated for their inhibitory effects on enzymes such as carbonic anhydrase (CA), which plays a significant role in physiological processes like respiration and acid-base balance. Derivatives incorporating cyclopropane moieties have shown excellent inhibitory activity against various CA isoenzymes, indicating their potential as therapeutic agents for conditions associated with altered CA activity (Boztaş et al., 2015).
Drug Discovery and Development
In the pharmaceutical industry, cyclopropanamine derivatives have been explored for their medicinal chemistry applications, including the design of new drugs targeting central nervous system (CNS) disorders. A patent application revealed a series of functionalized cyclopropanamine inhibitors of lysine-specific demethylase 1 (LSD1), suggesting their use in treating conditions such as schizophrenia and Alzheimer's disease (Blass, 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-4-2-3-5-10(9)8-12-11-6-7-11/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQUCNZBUBLJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405952 | |
| Record name | N-(2-Methylbenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylbenzyl)cyclopropanamine | |
CAS RN |
625435-05-4 | |
| Record name | N-Cyclopropyl-2-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625435-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylbenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

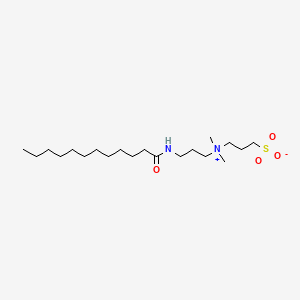
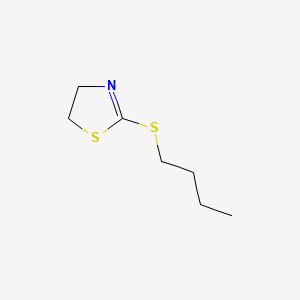
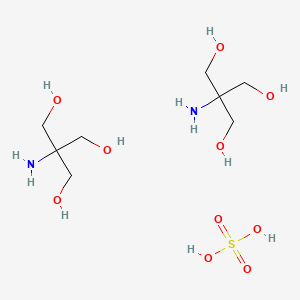
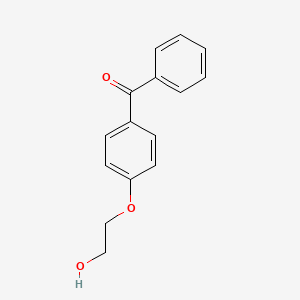
![[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid](/img/structure/B1598336.png)
![2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1598340.png)
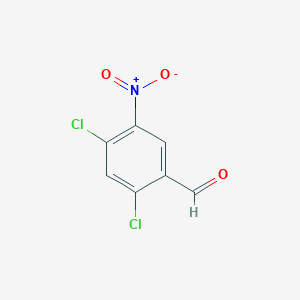
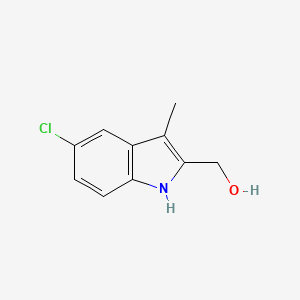
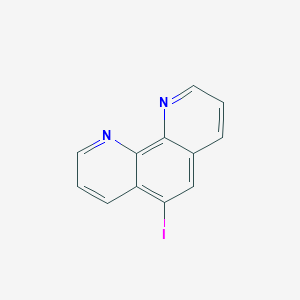
![Benzo[b]thiophene, 5,6-dimethoxy-](/img/structure/B1598345.png)
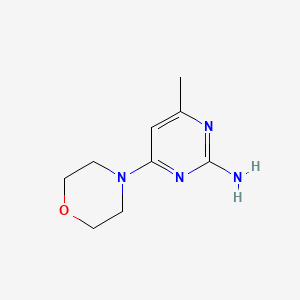
![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)
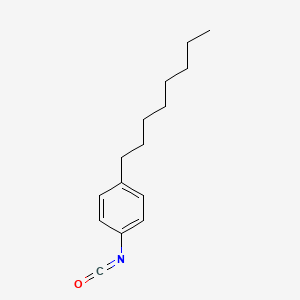
![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)